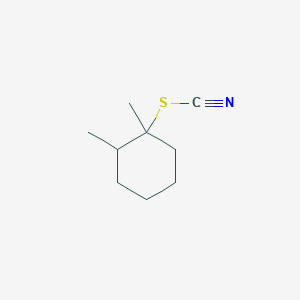
1,2-Dimethylcyclohexyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 1,2-dimethylcyclohexyl ester is an organic compound that belongs to the class of thiocyanates. Thiocyanates are esters or salts of thiocyanic acid, which have the general structure R−S−C≡N, where R stands for an organic group. This particular compound features a 1,2-dimethylcyclohexyl group attached to the thiocyanate moiety, making it a unique member of this chemical family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 1,2-dimethylcyclohexyl ester typically involves the reaction of thiocyanic acid with 1,2-dimethylcyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to facilitate the esterification process. The reaction conditions often include refluxing the mixture in an inert solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods
Industrial production of thiocyanic acid esters often employs continuous flow reactors to enhance efficiency and yield. The process involves the same basic principles as laboratory synthesis but on a larger scale, with optimized reaction conditions to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 1,2-dimethylcyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted by nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or ammonia (NH3).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Amides or esters.
Scientific Research Applications
Thiocyanic acid, 1,2-dimethylcyclohexyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of thiocyanic acid, 1,2-dimethylcyclohexyl ester involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions that modify biological molecules. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid, 1,2-dimethylcyclohexyl ester: Unique due to the presence of the 1,2-dimethylcyclohexyl group.
Thiocyanic acid, 1,2-dimethylcyclopentyl ester: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
Thiocyanic acid, 1,2-dimethylcycloheptyl ester: Similar structure but with a cycloheptyl ring.
Uniqueness
Thiocyanic acid, 1,2-dimethylcyclohexyl ester is unique due to its specific ring structure and the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61406-91-5 |
|---|---|
Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
(1,2-dimethylcyclohexyl) thiocyanate |
InChI |
InChI=1S/C9H15NS/c1-8-5-3-4-6-9(8,2)11-7-10/h8H,3-6H2,1-2H3 |
InChI Key |
DZGFADDTDZSSSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















